Cas no 286836-79-1 (Methyl 7-bromo-1-benzofuran-5-carboxylate)

Methyl 7-bromo-1-benzofuran-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 7-bromo-1-benzofuran-5-carboxylate
- 5-methoxycarbonyl-7-bromobenzofuran
- 5-(methoxycarbonyl)-7-bromobenzofuran
- AKOS037644774
- DB-172481
- DB-141020
- CS-0048918
- MFCD29904881
- SCHEMBL5987396
- QQFMMIJEJMQKOY-UHFFFAOYSA-N
- AS-54384
- methyl7-bromo-1-benzofuran-5-carboxylate
- P17829
- methyl 7-bromobenzofuran-5-carboxylate
- 7-Bromo-5-benzofurancarboxylic acid methyl ester
- 286836-79-1
- SY233981
- Methyl 7-bromo-1-benzofuran-5-carboxylate
-
- MDL: MFCD29904881
- インチ: 1S/C10H7BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3
- InChIKey: QQFMMIJEJMQKOY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)OC)=CC2C=COC=21
計算された属性
- せいみつぶんしりょう: 253.95786 g/mol
- どういたいしつりょう: 253.95786 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 39.4
- ぶんしりょう: 255.06
Methyl 7-bromo-1-benzofuran-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM389596-1g |
methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 95%+ | 1g |
$370 | 2023-02-17 | |
Chemenu | CM389596-5g |
methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 95%+ | 5g |
$1500 | 2023-02-17 | |
eNovation Chemicals LLC | D587651-1G |
methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 97% | 1g |
$365 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5070-500MG |
methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 97% | 500MG |
¥ 1,287.00 | 2023-04-13 | |
Chemenu | CM389596-100mg |
methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 95%+ | 100mg |
$128 | 2024-07-28 | |
Aaron | AR00ILPC-100mg |
Methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 97% | 100mg |
$51.00 | 2025-02-10 | |
1PlusChem | 1P00ILH0-100mg |
methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 95% | 100mg |
$61.00 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119558-100mg |
Methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 98% | 100mg |
¥1123.00 | 2024-05-20 | |
A2B Chem LLC | AI66836-500mg |
methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 95% | 500mg |
$194.00 | 2024-04-20 | |
Ambeed | A280010-1g |
Methyl 7-bromo-1-benzofuran-5-carboxylate |
286836-79-1 | 97% | 1g |
$419.0 | 2024-04-20 |
Methyl 7-bromo-1-benzofuran-5-carboxylate 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
Methyl 7-bromo-1-benzofuran-5-carboxylateに関する追加情報
Methyl 7-bromo-1-benzofuran-5-carboxylate (CAS No. 286836-79-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 7-bromo-1-benzofuran-5-carboxylate (CAS No. 286836-79-1) is a significant intermediate in the realm of pharmaceutical synthesis, playing a crucial role in the development of novel therapeutic agents. This compound, characterized by its unique benzofuran core structure and bromine substituent, has garnered considerable attention due to its versatility in synthetic chemistry and its potential applications in drug discovery.
The molecular structure of Methyl 7-bromo-1-benzofuran-5-carboxylate consists of a benzofuran ring system substituted with a bromine atom at the 7-position and a carboxylate ester group at the 5-position. This configuration makes it an ideal building block for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds that are prevalent in modern medicinal chemistry.
In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of benzofuran derivatives. The presence of the bromine atom in Methyl 7-bromo-1-benzofuran-5-carboxylate allows for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to constructing biaryl structures. These reactions are particularly valuable in the synthesis of small-molecule inhibitors targeting various biological pathways.
One of the most compelling aspects of Methyl 7-bromo-1-benzofuran-5-carboxylate is its utility in the preparation of pharmacologically active compounds. For instance, recent studies have demonstrated its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The benzofuran scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By leveraging the reactivity of the bromine substituent, researchers can introduce additional functional groups that enhance the pharmacological profile of these compounds.
The carboxylate ester group in Methyl 7-bromo-1-benzofuran-5-carboxylate also provides a versatile handle for further chemical modifications. It can be hydrolyzed to form a free carboxylic acid or converted into other ester or amide derivatives, depending on the synthetic needs. This flexibility is particularly useful in drug development, where precise control over molecular structure is essential for achieving optimal pharmacokinetic and pharmacodynamic properties.
Recent advancements in synthetic methodologies have further expanded the applications of Methyl 7-bromo-1-benzofuran-5-carboxylate. For example, palladium-catalyzed reactions have enabled the introduction of diverse functional groups at specific positions within the benzofuran ring, allowing for the creation of structurally diverse libraries of compounds. These libraries are invaluable for high-throughput screening and virtual ligand docking studies, which are integral to modern drug discovery pipelines.
The compound's stability under various reaction conditions also makes it a preferred choice for industrial-scale synthesis. Its ability to withstand harsh conditions without degradation ensures that it remains a reliable intermediate throughout the synthetic process. This reliability is crucial for pharmaceutical manufacturers who require consistent quality and yield in their production processes.
In conclusion, Methyl 7-bromo-1-benzofuran-5-carboxylate (CAS No. 286836-79-1) represents a cornerstone in pharmaceutical synthesis due to its structural versatility and reactivity. Its role as an intermediate in constructing complex heterocyclic compounds underscores its importance in drug development. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
286836-79-1 (Methyl 7-bromo-1-benzofuran-5-carboxylate) 関連製品
- 68319-44-8(5-(4-nitrophenyl)methylimidazolidine-2,4-dione)
- 1805410-68-7(2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride)
- 851607-27-7(5-bromo-4-chloro-2-methoxy-pyridine)
- 851978-53-5(4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide)
- 1261995-14-5(2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)
- 107441-48-5(MeOSuc-ala-ala-pro-val-OH)
- 1806022-08-1(2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile)
- 23373-12-8(3,3,5-trimethylhexanoic acid)
- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)
- 2380862-40-6(3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-)
